3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group, an isobutyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with isobutylamine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide can be employed as a probe to study biological processes and pathways. Its unique structure allows for selective binding to specific targets, making it a valuable tool in molecular biology.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets can be leveraged to design therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the amino group facilitates interactions with enzymes and receptors. The isobutyl group contributes to the overall hydrophobicity and solubility of the compound, influencing its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid
N-isobutyl-3-aminobenzamide
3-Amino-N-ethyl-5-(trifluoromethyl)benzamide
Uniqueness: 3-Amino-N-isobutyl-5-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds. Its trifluoromethyl group, in particular, imparts enhanced stability and reactivity, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile properties make it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
3-amino-N-(2-methylpropyl)-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-7(2)6-17-11(18)8-3-9(12(13,14)15)5-10(16)4-8/h3-5,7H,6,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIQGJDYSVQVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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